molecular formula C16H26O3 B7766978 2-Dodecen-1-ylsuccinic anhydride CAS No. 428493-97-4

2-Dodecen-1-ylsuccinic anhydride

Cat. No.: B7766978
CAS No.: 428493-97-4
M. Wt: 266.38 g/mol
InChI Key: UYCICMIUKYEYEU-ZHACJKMWSA-N
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Description

2-Dodecen-1-ylsuccinic anhydride is an organic compound with the chemical formula C16H26O3. It is a carboxylic acid anhydride and is known for its applications in various chemical processes. The compound is also referred to as dodecenyl succinic anhydride and is used in the synthesis of various derivatives and biosurfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecen-1-ylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with dodecene. This reaction is carried out under high-temperature conditions, often requiring the presence of a catalyst to facilitate the process . The reaction can be represented as follows:

Maleic Anhydride+Dodecene2-Dodecen-1-ylsuccinic Anhydride\text{Maleic Anhydride} + \text{Dodecene} \rightarrow \text{this compound} Maleic Anhydride+Dodecene→2-Dodecen-1-ylsuccinic Anhydride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent any side reactions and to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Dodecen-1-ylsuccinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically under mild conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Alcohols or amines in the presence of a catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Succinic Anhydride: A simpler anhydride with similar reactivity but lacks the long alkenyl chain.

    Octenyl Succinic Anhydride: Contains an octenyl group instead of a dodecenyl group, leading to different physical properties and reactivity.

    Tetrahydrophthalic Anhydride: Another anhydride used in similar applications but with a different ring structure.

Uniqueness

2-Dodecen-1-ylsuccinic anhydride is unique due to its long alkenyl chain, which imparts specific hydrophobic properties and enhances its utility in surfactant and polymer applications. This distinguishes it from other anhydrides that may not possess such long hydrophobic chains .

Properties

IUPAC Name

3-[(E)-dodec-2-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+
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InChI Key

UYCICMIUKYEYEU-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCCC=CCC1CC(=O)OC1=O
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Isomeric SMILES

CCCCCCCCC/C=C/CC1CC(=O)OC1=O
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Molecular Formula

C16H26O3
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Molecular Weight

266.38 g/mol
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Physical Description

2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Boiling Point

356 to 360 °F at 5 mmHg (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Flash Point

352 °F (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Solubility

MAY DECOMPOSE (NTP, 1992)
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Density

1.002 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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CAS No.

19780-11-1, 428493-97-4, 26544-38-7
Record name 2-DODECEN-1-YLSUCCINIC ANHYDRIDE
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Record name (2-Dodecenyl)succinic anhydride
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Record name 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)-
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Record name 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro-
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Record name 3-(2-dodecenyl)succinic anhydride
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Record name 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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